molecular formula C28H29F2N3O5 B8403725 PI3K-IN-2

PI3K-IN-2

Cat. No. B8403725
M. Wt: 525.5 g/mol
InChI Key: CPFXYHKMOTWOFK-XMMPIXPASA-N
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Patent
US08530470B2

Procedure details

6-(morpholine-4-carbonyl)-2-morpholino-8-(pyrrolidin-2-yl)-4H-chromen-4-one (296 g, 716 mmol), 1-bromo-3,5-difluorobenzene (173 g, 895 mmol) and cesium carbonate (700 g, 2148 mmol) suspended in dioxane (3 L) was bubbled with nitrogen for 10 minutes. diacetoxypalladium (8.04 g, 36 mmol) and (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (41.4 g, 72 mmol) were added and the mixture bubbled with nitrogen for 2 minutes then heated at 100° C. for 2 hours. Upon cooling to room temperature the mixture was partitioned between DCM (500 mL) and water (250 mL). The organic phase was washed with brine and dried with magnesium sulfate, filtered and concentrated under reduced pressure to give a brown gum. The gum was purified by flash column chromatography on silica using gradient elution (0% methanol/DCM to 5% methanol/DCM). The desired product, 8-(1-(3,5-difluorophenyl)pyrrolidin-2-yl)-6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one (282 g, 75%), was thus isolated as a pale yellow dry film. Mass Spectrum: m/z [M+H]+=526. More material was made by repeating this reaction.
Quantity
173 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
700 g
Type
reactant
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Four
Quantity
41.4 g
Type
reactant
Reaction Step Five
Quantity
8.04 g
Type
catalyst
Reaction Step Five
Name
desired product
Name
8-(1-(3,5-difluorophenyl)pyrrolidin-2-yl)-6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one
Yield
75%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([C:9]2[CH:10]=[C:11]3[C:16](=[C:17]([CH:19]4[CH2:23][CH2:22][CH2:21][NH:20]4)[CH:18]=2)[O:15][C:14]([N:24]2[CH2:29][CH2:28][O:27][CH2:26][CH2:25]2)=[CH:13][C:12]3=[O:30])=[O:8])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.Br[C:32]1[CH:37]=[C:36]([F:38])[CH:35]=[C:34]([F:39])[CH:33]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1>O1CCOCC1.C(O[Pd]OC(=O)C)(=O)C>[F:38][C:36]1[CH:37]=[C:32]([N:20]2[CH2:21][CH2:22][CH2:23][C@@H:19]2[C:17]2[CH:18]=[C:9]([C:7]([N:1]3[CH2:6][CH2:5][O:4][CH2:3][CH2:2]3)=[O:8])[CH:10]=[C:11]3[C:16]=2[O:15][C:14]([N:24]2[CH2:25][CH2:26][O:27][CH2:28][CH2:29]2)=[CH:13][C:12]3=[O:30])[CH:33]=[C:34]([F:39])[CH:35]=1.[F:38][C:36]1[CH:37]=[C:32]([N:20]2[CH2:21][CH2:22][CH2:23][CH:19]2[C:17]2[CH:18]=[C:9]([C:7]([N:1]3[CH2:6][CH2:5][O:4][CH2:3][CH2:2]3)=[O:8])[CH:10]=[C:11]3[C:16]=2[O:15][C:14]([N:24]2[CH2:25][CH2:26][O:27][CH2:28][CH2:29]2)=[CH:13][C:12]3=[O:30])[CH:33]=[C:34]([F:39])[CH:35]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
296 g
Type
reactant
Smiles
N1(CCOCC1)C(=O)C=1C=C2C(C=C(OC2=C(C1)C1NCCC1)N1CCOCC1)=O
Step Two
Name
Quantity
173 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)F
Step Three
Name
cesium carbonate
Quantity
700 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
3 L
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
41.4 g
Type
reactant
Smiles
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
Name
Quantity
8.04 g
Type
catalyst
Smiles
C(C)(=O)O[Pd]OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled with nitrogen for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the mixture bubbled with nitrogen for 2 minutes
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature the mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between DCM (500 mL) and water (250 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown gum
CUSTOM
Type
CUSTOM
Details
The gum was purified by flash column chromatography on silica using gradient elution (0% methanol/DCM to 5% methanol/DCM)

Outcomes

Product
Name
desired product
Type
product
Smiles
FC=1C=C(C=C(C1)F)N1[C@H](CCC1)C=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)N1CCOCC1
Name
8-(1-(3,5-difluorophenyl)pyrrolidin-2-yl)-6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one
Type
product
Smiles
FC=1C=C(C=C(C1)F)N1C(CCC1)C=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 282 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 149.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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